(S)-methyl hexahydropyridazine-3-carboxylate (S)-methyl hexahydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 138323-07-6
VCID: VC21171858
InChI: InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
SMILES: COC(=O)C1CCCNN1
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

(S)-methyl hexahydropyridazine-3-carboxylate

CAS No.: 138323-07-6

Cat. No.: VC21171858

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl hexahydropyridazine-3-carboxylate - 138323-07-6

Specification

CAS No. 138323-07-6
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name methyl (3S)-diazinane-3-carboxylate
Standard InChI InChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
Standard InChI Key GAUFSAOOPHWSRO-YFKPBYRVSA-N
Isomeric SMILES COC(=O)[C@@H]1CCCNN1
SMILES COC(=O)C1CCCNN1
Canonical SMILES COC(=O)C1CCCNN1

Introduction

Chemical Properties and Structure

Basic Identification

(S)-methyl hexahydropyridazine-3-carboxylate is an organic compound belonging to the class of hexahydropyridazines, characterized by a saturated six-membered ring containing two adjacent nitrogen atoms. The compound features a methyl carboxylate group at position 3 with specific stereochemistry designated by the (S) configuration .

PropertyValue
CAS Number138323-07-6
Molecular FormulaC₆H₁₂N₂O₂
Molecular Weight144.17 g/mol
IUPAC NameMethyl (3S)-diazinane-3-carboxylate
Physical AppearanceColorless liquid or white solid

Structural Identifiers

The compound can be represented through various chemical notation systems, providing unambiguous identification for researchers and chemists .

Identifier TypeValue
SMILESCOC(=O)[C@@H]1CCCNN1
InChIInChI=1S/C6H12N2O2/c1-10-6(9)5-3-2-4-7-8-5/h5,7-8H,2-4H2,1H3/t5-/m0/s1
InChIKeyGAUFSAOOPHWSRO-YFKPBYRVSA-N

Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs :

  • Methyl (3S)-diazinane-3-carboxylate

  • Methyl (S)-hexahydropyridazine-3-carboxylate

  • 3-Pyridazinecarboxylic acid, hexahydro-, methyl ester, (3S)-(9CI)

  • (3S)-1,2-Diazinane-3-carboxylic acid methyl ester

Physical and Chemical Characteristics

Physical Properties

The physical properties of (S)-methyl hexahydropyridazine-3-carboxylate determine its handling characteristics and potential applications in various chemical processes .

PropertyValue
AppearanceColorless liquid or white solid
SolubilitySoluble in common organic solvents
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C
ShippingAmbient temperature

Chemical Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior. The carboxylate ester group is susceptible to hydrolysis under basic or acidic conditions, while the nitrogen atoms in the diazinane ring can participate in various reactions as nucleophiles .

The hexahydropyridazine core provides a distinctive reactivity pattern compared to other nitrogen heterocycles, making it valuable for specific synthetic applications. The stereogenic center at position 3 influences the spatial orientation of substituents, affecting both reactivity and biological activity.

Synthesis Methods

Asymmetric Synthesis

The stereoselective synthesis of (S)-methyl hexahydropyridazine-3-carboxylate has been reported in the literature, providing access to the compound with high enantiomeric purity .

One documented approach involves a Wittig condensation followed by a thermal hetero-Diels-Alder reaction with azodicarboxylates. The resulting cycloadducts undergo hydrogenation to yield the desired compound with excellent enantiomeric excess (98%) .

Key Synthetic Intermediates

The synthesis pathway typically involves protected intermediates to control selectivity and avoid side reactions. These intermediates can include various protected forms of hexahydropyridazine derivatives .

IntermediateRole in Synthesis
Tetra-O-acetyl-β-D-glucopyranosyloxy derivativesChiral auxiliaries for asymmetric induction
Boc-protected hexahydropyridazinesProtection of nitrogen atoms during transformations
Dihydro derivativesPrecursors to the final hexahydropyridazine structure

Biological Activity and Applications

Biological ActivityDescription
Anti-inflammatoryPyridazine derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs)
AnalgesicRelated compounds may exhibit pain-relieving properties
Enzyme InhibitionPotential for interaction with specific enzymes in biological pathways

Research Applications

The compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity . Its well-defined stereochemistry makes it particularly useful for developing chiral pharmaceuticals where spatial arrangement is crucial for therapeutic efficacy.

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P305+P351+P338

Related Compounds and Derivatives

Free Acid Form

(S)-Hexahydropyridazine-3-carboxylic acid (CAS: 64044-11-7) is the corresponding free acid form of the methyl ester . This compound has additional synonyms:

  • (3S)-1,2-DIAZINANE-3-CARBOXYLIC ACID

  • S-Piperazic acid

  • L-Piperazate

Salt Forms

The hydrochloride salts of (S)-methyl hexahydropyridazine-3-carboxylate provide enhanced stability and solubility characteristics for certain applications .

Salt FormCAS NumberMolecular Weight
(S)-Methyl hexahydropyridazine-3-carboxylate hydrochloride380223-17-6180.63
(S)-Methyl hexahydropyridazine-3-carboxylate dihydrochloride2865838-89-5Not specified

Structurally Related Compounds

Several compounds share structural similarities with (S)-methyl hexahydropyridazine-3-carboxylate :

  • Methyl pyridazine-3-carboxylate (CAS: 34253-02-6) - The unsaturated analog

  • Methyl hexahydropyridazine-3-carboxylate (CAS: 503177-84-2) - The racemic form

  • tert-butyl (3S)-hexahydropyridazine-3-carboxylate (CAS: 104069-74-1) - The tert-butyl ester variant

  • (S)-1,2-Bis(Boc)-hexahydropyridazine-3-carboxylic Acid (CAS: 156699-39-7) - The Boc-protected derivative

Synthetic Applications

As Building Blocks in Medicinal Chemistry

(S)-methyl hexahydropyridazine-3-carboxylate serves as an important intermediate in the synthesis of complex molecules with pharmaceutical potential . The hexahydropyridazine scaffold is found in various bioactive compounds, making this ester a valuable starting material for drug development.

The defined stereochemistry at the C-3 position is particularly important for developing compounds with specific three-dimensional interactions with biological targets such as enzymes and receptors.

Late-Stage Functionalization

Recent advances in synthetic methodology have enabled late-stage functionalization of heterocyclic compounds like (S)-methyl hexahydropyridazine-3-carboxylate. These approaches allow for the selective modification of specific positions within the molecule, expanding the diversity of accessible derivatives .

Oxidative C(sp³)–H methylation has been demonstrated as a viable strategy for the late-stage modification of nitrogen-containing heterocycles, potentially applicable to hexahydropyridazine derivatives .

SupplierProduct SpecificationsStorage Conditions
R. LavieColorless liquid or white solid2-8°C
AmbeedResearch gradeInert atmosphere, 2-8°C
Sigma-Aldrich (BLD Pharmatech)97% purityInert atmosphere, 2-8°C
BLD PharmaResearch gradeKeep in dark place, inert atmosphere, below -20°C

Quality Control Parameters

Commercial suppliers typically provide quality control data for (S)-methyl hexahydropyridazine-3-carboxylate to ensure its identity and purity :

  • NMR spectroscopy for structural confirmation

  • HPLC analysis for purity assessment

  • Specific optical rotation for stereochemical verification

  • Elemental analysis for composition confirmation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator